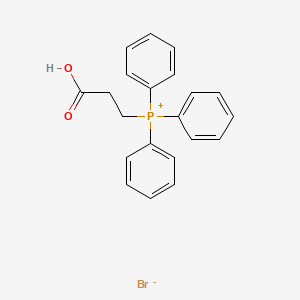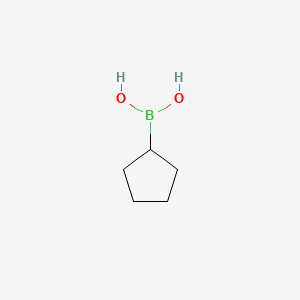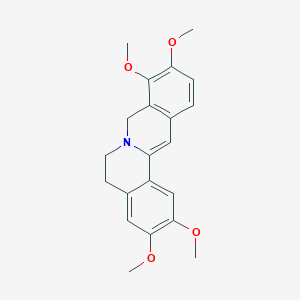
Dihydropalmatine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydropalmatine (DHP) is a naturally occurring alkaloid found in the roots of several plant species. It has been used in traditional Chinese medicine for its analgesic and sedative properties. DHP has gained attention in recent years due to its potential as a new drug candidate for various therapeutic applications.
Scientific Research Applications
Antifungal Activity
Dihydropalmatine has demonstrated in vitro antifungal activity against pathogens such as Candida albicans, Aspergillus niger, and Fusarium oxysporum. This suggests its potential use in developing antifungal treatments or agents in medical and pharmaceutical research .
Anti-Colorectal Cancer Applications
Patent literature indicates the exploration of dihydropalmatine derivatives for anti-colorectal cancer drug design, aiming to develop treatments that are highly efficient and have low toxicity .
Solvothermal Synthesis
Dihydropalmatine can be synthesized via solvothermal methods, which may be applicable in creating intermediates for further chemical reactions or drug development processes .
4. Mass Spectrometry in Herbal Drug Research Mass spectrometry techniques utilize dihydropalmatine in herbal drug research for various purposes including identification, authentication, profiling, standardization, and quality control among others .
properties
IUPAC Name |
2,3,9,10-tetramethoxy-6,8-dihydro-5H-isoquinolino[2,1-b]isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,9-11H,7-8,12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPHDVKWAYIFRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C3C4=CC(=C(C=C4CCN3C2)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydropalmatine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common adulterants of Berberis aristata, and how can Dihydropalmatine analysis help in their identification?
A1: Berberis aristata is often adulterated with species like Berberis asiatica, Mahonia borealis, and Coscinium fenestratum. Direct analysis in real-time mass spectrometry (DART MS), coupled with principal component analysis (PCA), can differentiate Berberis aristata from its adulterants by analyzing their chemical fingerprints. This method can detect the presence or absence of characteristic alkaloids like Dihydropalmatine, helping researchers and industry professionals ensure the authenticity and quality of herbal products. []
Q2: How does the presence of Dihydropalmatine in Zuojin Formula contribute to its potential anticancer properties?
A2: Zuojin Formula, a traditional Chinese medicine, contains Dihydropalmatine along with other alkaloids like rutaecarpine, evodiamine, and berberine. Studies have shown that Dihydropalmatine exhibits inhibitory effects against the proliferation of human gastric cancer cells (NCI-N87) and colon adenocarcinoma cells (Caco-2). This suggests that Dihydropalmatine, along with other active compounds in Zuojin Formula, might contribute to its potential anticancer effects. []
Q3: Can Dihydropalmatine be unintentionally produced during the isolation of other alkaloids?
A3: Yes, 8-trichloromethyl-7,8-dihydropalmatine, a derivative of Dihydropalmatine, has been identified as an artifact during the isolation of tetrahydropalmatine. This highlights the importance of careful analysis and interpretation of results during the isolation and characterization of alkaloids from natural sources. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

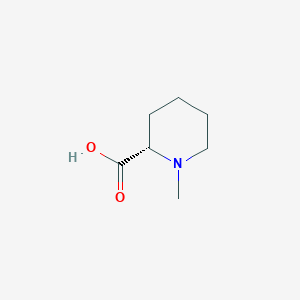

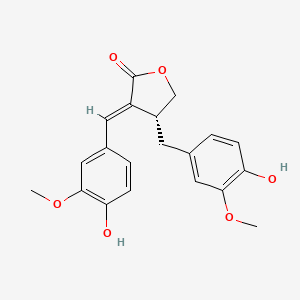

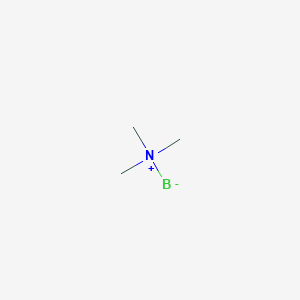
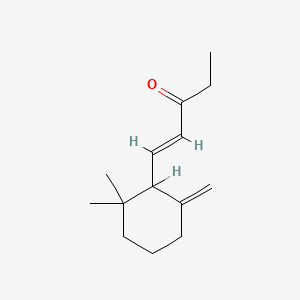
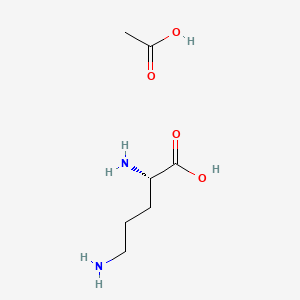



![4-[2-(4-Aminophenyl)ethynyl]aniline](/img/structure/B1630930.png)

